molecular formula C10H8F4O B1297719 2'-Fluoro-3'-(trifluoromethyl)propiophenone CAS No. 207986-23-0

2'-Fluoro-3'-(trifluoromethyl)propiophenone

Cat. No.: B1297719
CAS No.: 207986-23-0
M. Wt: 220.16 g/mol
InChI Key: GUQSGIYHKUPVTH-UHFFFAOYSA-N
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Scientific Research Applications

2’-Fluoro-3’-(trifluoromethyl)propiophenone has several applications in scientific research:

Safety and Hazards

2’-Fluoro-3’-(trifluoromethyl)propiophenone is classified as an irritant . It is recommended to avoid all personal contact, including inhalation, and to wear protective clothing when risk of exposure occurs . It should be used in a well-ventilated area and contact with moisture should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-3’-(trifluoromethyl)propiophenone typically involves the Friedel-Crafts acylation of 2-fluoro-3-(trifluoromethyl)benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Types of Reactions:

    Oxidation: 2’-Fluoro-3’-(trifluoromethyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the carbonyl group can yield secondary alcohols.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Secondary alcohols.

    Substitution: Substituted derivatives with nucleophiles replacing the fluoro or trifluoromethyl groups.

Mechanism of Action

The mechanism of action of 2’-Fluoro-3’-(trifluoromethyl)propiophenone involves interactions with various molecular targets depending on its application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes or receptors. The presence of fluoro and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 2’-Fluoro-4’-(trifluoromethyl)propiophenone
  • 3’-Fluoro-3’-(trifluoromethyl)propiophenone
  • 2’-Chloro-3’-(trifluoromethyl)propiophenone

Comparison: 2’-Fluoro-3’-(trifluoromethyl)propiophenone is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and reaction profiles, making it a valuable compound for targeted applications .

Properties

IUPAC Name

1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O/c1-2-8(15)6-4-3-5-7(9(6)11)10(12,13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQSGIYHKUPVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345578
Record name 2'-Fluoro-3'-(trifluoromethyl)propiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207986-23-0
Record name 1-[2-Fluoro-3-(trifluoromethyl)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207986-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-3'-(trifluoromethyl)propiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207986-23-0
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